(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound contains a benzothiazinone core, which is a type of heterocyclic compound. It also has methoxy groups attached to the phenyl rings, which can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiazinone core, with the methoxy groups contributing electron density and influencing the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich methoxy groups and the electrophilic carbonyl group in the benzothiazinone core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of methoxy groups could increase its solubility in organic solvents, while the benzothiazinone core could contribute to its stability .Scientific Research Applications
Synthesis and Structural Transformation
- The synthesis and structural transformations of related compounds demonstrate significant interest in organic chemistry. For example, the reaction of certain dimethoxyphenyl compounds with ceric ammonium nitrate has been shown to furnish xanthones and related products, illustrating novel transformations in organic synthesis (Johnson et al., 2010). Similar processes involving bromination and selective O-demethylation have been explored, yielding bromophenol derivatives from related methanone compounds (Çetinkaya et al., 2011).
Medicinal Chemistry and Pharmacology
- In the realm of medicinal chemistry, derivatives of these compounds have been explored for their potential as anticancer agents. For instance, certain benzofuran derivatives exhibit selective cytotoxicity against tumor cell lines, suggesting their utility in cancer therapy (Hayakawa et al., 2004). Additionally, brominated derivatives have been synthesized and investigated for their carbonic anhydrase inhibitory properties, which could be valuable in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-29-18-8-6-7-17(14-18)25-15-23(32(27,28)22-10-5-4-9-19(22)25)24(26)16-11-12-20(30-2)21(13-16)31-3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRQMRNZVYPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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